Dimethyl fumarate

Vue d'ensemble

Description

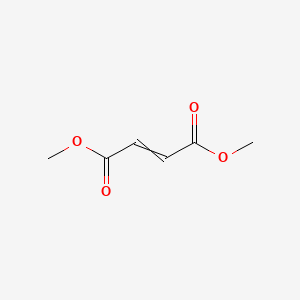

Dimethyl fumarate is a chemical compound that is the methyl ester of fumaric acid. It is known for its white crystalline solid appearance and has a chemical formula of C6H8O4. This compound has gained significant attention due to its applications in medicine, particularly in the treatment of multiple sclerosis and psoriasis .

Mécanisme D'action

Target of Action

Dimethyl fumarate (DMF) is a small molecule that primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . DMF also targets the glycolytic pathway in endothelial cells .

Mode of Action

MMF then up-regulates the Nrf2 pathway . This up-regulation leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation . DMF also promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

DMF affects several biochemical pathways. It is known to activate the Nrf2-dependent and independent anti-oxidant pathway in the central nervous system (CNS) . DMF also alters the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity .

Pharmacokinetics

Following oral administration, DMF is rapidly converted to its active metabolite MMF by enzymes in the gastrointestinal tract, blood, and tissue . The distribution of DMF is unknown . MMF is metabolized by the tricarboxylic acid cycle . Approximately 60% of MMF is eliminated via exhalation of CO2 .

Result of Action

The action of DMF results in a number of molecular and cellular effects. It has been shown to reduce dysfunctional neutrophil activation, most likely via the hydroxycarboxylic acid receptor 2 pathway . DMF also exhibits a neuroprotective effect against iron-induced toxicity, modulating the microglial and oligodendrocytic levels of T-cell immunoglobulin mucin domain 2 protein (TIM-2) and transferrin receptor 1 .

Action Environment

The action of DMF can be influenced by environmental factors. For instance, DMF can change the immune environment of the periphery and the CNS, reduce infarct volume in the acute phase, promote the recruitment of microglia, and preserve neurons in the peri-infarct area after ischemic stroke . .

Analyse Biochimique

Biochemical Properties

DMF is quickly hydrolyzed by esterases in the gastrointestinal tract, tissues, and blood to form monomethyl fumarate (MMF), its active metabolite . MMF then undergoes subsequent metabolism through the tricarboxylic acid (TCA) cycle . The main metabolites of dimethyl fumarate are MMF, glucose, citric, and fumaric acid .

Cellular Effects

DMF exerts its effects on various types of cells. It has been suggested that DMF exerts its immunomodulatory effects through changes in the composition and phenotype of immune cells . It reduces CNS infiltration and alters the composition of all lymphocyte subpopulations, especially for cytotoxic and effector T cells .

Molecular Mechanism

The precise mechanism of action of this compound is not clear. This compound and monomethyl fumarate can activate the transcription factor (Nuclear factor erythroid-derived 2)-related factor 2 (Nrf2) pathway . Monomethyl fumarate has been identified as a nicotinic acid receptor agonist in vitro .

Temporal Effects in Laboratory Settings

DMF has been shown to activate some Nrf2 target genes and inhibit the expression of pro-inflammatory markers in primary astrocytes . Moreover, chronic oral administration of DMF attenuated neuroinflammation, particularly in astrocytes, and reversed cognitive dysfunction presumably by activating the Nrf2-dependent pathway in App-KI mice .

Dosage Effects in Animal Models

The effects of DMF vary with different dosages in animal models. For instance, in a study investigating the effects of DMF in animal models of depression and anxiety, different groups of mice were treated with either the vehicle, 50, or 100 mg/kg DMF .

Metabolic Pathways

DMF is involved in several metabolic pathways. It is quickly hydrolyzed by esterases in the gastrointestinal tract, tissues, and blood to form its active metabolite, monomethyl fumarate (MMF) . MMF then undergoes subsequent metabolism through the tricarboxylic acid (TCA) cycle .

Transport and Distribution

DMF has been found in sachets placed within the furniture structure or inside the shoe box, often labelled as ‘anti-mould agent’ . Its function is as a biocide to kill any mould that may arise from storage and transportation from hot and humid climates .

Subcellular Localization

DMF and its active metabolite, monomethyl fumarate (MMF), have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This suggests that DMF and MMF can translocate to the nucleus to exert their effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of a catalyst. The reaction typically involves heating fumaric acid and methanol with a strong acid catalyst such as sulfuric acid. The reaction mixture is then refluxed, and the product is purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow synthesis methods. This approach allows for the efficient production of this compound with high yields and purity. The process involves the reaction of fumaric acid or maleic anhydride with methanol under controlled conditions, followed by purification steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Fumaric acid

Reduction: Succinic acid

Substitution: Various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dimethyl fumarate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

Biology: this compound has been studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.

Medicine: It is an FDA-approved drug for the treatment of relapsing-remitting multiple sclerosis and psoriasis. It has shown immunomodulatory and neuroprotective properties.

Industry: this compound has been used as a biocide in furniture and shoes to prevent mold growth during storage and transport

Comparaison Avec Des Composés Similaires

- Diethyl fumarate: Used in organic synthesis and as a plasticizer.

- Dimethyl maleate: Used in the production of adhesives and coatings.

- Dimethyl malonate: Used as a reagent in organic synthesis.

- Dimethyl adipate: Used as a plasticizer and in the production of polyesters .

Dimethyl fumarate’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.

Activité Biologique

Dimethyl fumarate (DMF) is an ester derived from fumaric acid, primarily known for its therapeutic applications in treating multiple sclerosis (MS) and psoriasis. Its biological activity has garnered significant attention due to its multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article delves into the biological activity of DMF, highlighting key research findings, case studies, and data tables that illustrate its efficacy and safety profile.

Nrf2 Activation

DMF is recognized for its ability to stabilize the transcription factor Nrf2, which plays a crucial role in regulating the expression of antioxidant response element genes. This stabilization leads to enhanced cellular defense mechanisms against oxidative stress, contributing to DMF's neuroprotective and anti-inflammatory properties .

Glycolysis and Mitochondrial Respiration

Recent studies have demonstrated that DMF promotes glycolysis while inhibiting mitochondrial respiration in endothelial cells. This metabolic shift may be linked to its pharmacological activities, particularly in the context of angiogenesis and endothelial cell function . The compound inhibits enzymes such as phosphoglycerate dehydrogenase (PHGDH) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which are pivotal in glycolytic pathways .

Multiple Sclerosis

DMF has been extensively studied for its efficacy in relapsing-remitting MS. The phase III DEFINE and CONFIRM trials established its effectiveness in reducing clinical and radiological disease activity. Long-term studies have shown that DMF maintains a favorable benefit-risk profile over extended periods:

| Study | Duration | Efficacy Outcomes | Safety Profile |

|---|---|---|---|

| DEFINE/CONFIRM | 2 years | Significant reduction in annualized relapse rate (ARR) | Acceptable adverse event rates |

| ENDORSE | Up to 13 years | Sustained ARR reduction; 72% of patients showed no confirmed disability worsening | Consistent safety findings |

In a recent observational study involving 595 MS patients, DMF was associated with a 55.3% achievement rate of No Evidence of Disease Activity (NEDA-3) after 24 months of treatment . Predictors for a positive response included lower ARR prior to treatment and being a naive patient.

Case Studies

- Real-World Effectiveness : A retrospective study involving 142 Iranian patients with RRMS receiving DMF reported that 90.85% remained relapse-free post-treatment. Discontinuation rates were low, with only 15 patients ceasing treatment due to adverse effects or lack of efficacy .

- Long-Term Safety : An interim analysis from the ENDORSE study indicated that DMF's safety profile remains stable over time, with no new safety concerns emerging during up to 13 years of follow-up .

Potential for Repurposing

Beyond MS and psoriasis, DMF is being investigated for various other conditions due to its diverse biological activities:

- Cardiovascular Diseases : Its anti-inflammatory properties may offer benefits in managing chronic cardiovascular conditions.

- Neurodegenerative Disorders : The neuroprotective effects through Nrf2 activation suggest potential applications in diseases like Alzheimer's and Parkinson's.

- Cancer Therapy : Preclinical studies indicate that DMF may exert anti-proliferative effects on certain cancer cells, warranting further investigation .

Propriétés

IUPAC Name |

dimethyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060787 | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

193 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Highly soluble in water, Soluble in acetone, chloroform, Solubility in water, g/l: 1.6 (poor) | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.37 g/cu cm at 20 °C, 1.37 g/cm³, Relative density (water = 1): 1.4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.83 [mmHg], negligible | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The mechanism of action of dimethyl fumarate in multiple sclerosis is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. Dimethyl fumarate also suppresses pro-inflammatory genes through nuclear factor kappa B inhibition. Additionally, MMF acts as an agonist at the nicotinic acid receptor, but the relevance of this is unknown. It has been suggested that dimethyl fumarate exerts its immunomodulatory effects through changes in the composition and phenotype of immune cells. It reduces CNS infiltration and alters the composition of all lymphocyte subpopulations, especially for cytotoxic and effector T cells. This causes a shift from a mainly pro-inflammatory phenotype to an anti-inflammatory one., Dimethyl fumarate (DMF) is a fumaric acid ester that is used to treat psoriasis and multiple sclerosis. Recently, DMF was found to exhibit anti-tumor effects. However, the molecular mechanisms underlying these effects have not been elucidated. In this study, we investigated the mechanism of DMF-induced apoptosis in different human hematopoietic tumor cell lines. We found that DMF induced apoptosis in different human hematopoietic tumor cell lines but it did not affect the normal human B lymphocyte cell line RPMI 1788. We also observed a concurrent increase in caspase-3 activity and in the number of Annexin-V-positive cells. Furthermore, an examination of the survival signals, which are activated by apoptotic stimuli, revealed that DMF significantly inhibited nuclear factor-kB (NF-kB) p65 nuclear translocation. In addition, DMF suppressed B-cell lymphoma extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP) expression whereas Bcl-2, survivin, Bcl-2-associated X protein (Bax), and Bim levels did not change. These results indicated that DMF induced apoptosis by suppressing NF-kB activation, and Bcl-xL and XIAP expression. These findings suggested that DMF might have potential as an anticancer agent that could be used in combination therapy with other anticancer drugs for the treatment of human hematopoietic tumors., Oxidative stress plays a crucial role in many neurodegenerative conditions such as Alzheimer's disease, amyotrophic lateral sclerosis and Parkinson's as well as Huntington's disease. Inflammation and oxidative stress are also thought to promote tissue damage in multiple sclerosis (MS). Recent data point at an important role of anti-oxidative pathways for tissue protection in chronic-progressive MS, particularly involving the transcription factor nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2). ... In vitro, application of dimethylfumarate (DMF) leads to stabilization of Nrf2, activation of Nrf2-dependent transcriptional activity and abundant synthesis of detoxifying proteins. Furthermore, application of FAE involves direct modification of the inhibitor of Nrf2, Kelch-like ECH-associated protein 1. On cellular levels, the application of FAE enhances neuronal survival and protects astrocytes against oxidative stress. Increased levels of Nrf2 are detected in the central nervous system of DMF treated mice suffering from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. In EAE, DMF ameliorates the disease course and improves preservation of myelin, axons and neurons. Finally, Nrf2 is also up-regulated in the spinal cord of autopsy specimens from untreated patients with MS, probably as part of a naturally occurring anti-oxidative response. In summary, oxidative stress and anti-oxidative pathways are important players in MS pathophysiology and constitute a promising target for future MS therapies like FAE., Multiple sclerosis (MS) is the most common multifocal inflammatory demyelinating disease of the central nervous system (CNS). Due to the progressive neurodegenerative nature of MS, developing treatments that exhibit direct neuroprotective effects are needed. Tecfidera (BG-12) is an oral formulation of the fumaric acid esters (FAE), containing the active metabolite dimethyl fumarate (DMF). Although BG-12 showed remarkable efficacy in lowering relapse rates in clinical trials, its mechanism of action in MS is not yet well understood. In this study, we reported the potential neuroprotective effects of dimethyl fumarate (DMF) on mouse and rat neural stem/progenitor cells (NPCs) and neurons. We found that DMF increased the frequency of the multipotent neurospheres and the survival of NPCs following oxidative stress with hydrogen peroxide (H2O2) treatment. In addition, utilizing the reactive oxygen species (ROS) assay, we showed that DMF reduced ROS production induced by H2O2. DMF also decreased oxidative stress-induced apoptosis. Using motor neuron survival assay, DMF significantly promoted survival of motor neurons under oxidative stress. We further analyzed the expression of oxidative stress-induced genes in the NPC cultures and showed that DMF increased the expression of transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2) at both levels of RNA and protein. Furthermore, we demonstrated the involvement of Nrf2-ERK1/2 MAPK pathway in DMF-mediated neuroprotection. Finally, we utilized SuperArray gene screen technology to identify additional anti-oxidative stress genes (Gstp1, Sod2, Nqo1, Srxn1, Fth1). Our data suggests that analysis of anti-oxidative stress mechanisms may yield further insights into new targets for treatment of multiple sclerosis (MS)., The mechanism by which dimethyl fumarate (DMF) exerts its therapeutic effect in multiple sclerosis is unknown. DMF and the metabolite, monomethyl fumarate (MMF), have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in vitro and in vivo in animals and humans. The Nrf2 pathway is involved in the cellular response to oxidative stress. MMF has been identified as a nicotinic acid receptor agonist in vitro., For more Mechanism of Action (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page. | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

624-49-7, 23055-10-9 | |

| Record name | Dimethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (E)-but-2-enedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2303MNI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101.70 °C, 102 °C, 104 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of dimethyl fumarate?

A1: While the exact mechanism of action of DMF remains partially unclear, research suggests that it exerts its effects primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress.

Q2: How does this compound activate the Nrf2 pathway?

A2: DMF interacts with Keap1, a protein that normally targets Nrf2 for degradation. By modifying Keap1, DMF allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. []

Q3: What are the downstream effects of Nrf2 activation by this compound?

A3: Activation of the Nrf2 pathway by DMF leads to the upregulation of various antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). [, ] This increased antioxidant capacity helps protect cells from oxidative damage.

Q4: Does this compound exert other effects besides Nrf2 activation?

A4: Yes, studies suggest that DMF also influences immune cell differentiation, shifting the balance towards anti-inflammatory subtypes. [] It may also modulate cytokine production and immune cell migration, contributing to its immunomodulatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H8O4, and its molecular weight is 144.13 g/mol.

Q6: Are there spectroscopic techniques used to characterize this compound?

A6: Yes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for both qualitative and quantitative analysis of DMF, particularly in complex matrices like food and leather products. [, ]

Q7: Is there information available about the stability of this compound under various conditions?

A7: While specific stability data might require further investigation, research indicates that DMF can degrade over time, particularly in the presence of certain excipients. [] Formulating DMF within delivery systems like transethosomes has shown promise in enhancing its stability. []

Q8: Does this compound exhibit any catalytic properties?

A8: While not traditionally considered a catalyst, studies have explored the use of ruthenium complexes containing DMF as ligands in catalytic reactions. [] These complexes have shown potential in the dimerization of alkenes, providing insights into reaction mechanisms and selectivity. []

Q9: Have computational methods been applied to study this compound?

A9: While specific computational studies are not detailed in the provided research, computational chemistry techniques like molecular docking and QSAR modeling could offer valuable insights into DMF's interactions with its targets and predict the activity of structural analogs.

Q10: How do structural modifications of this compound affect its activity?

A10: Although detailed SAR studies are not presented in the provided research, it is known that replacing the methyl esters with other groups can significantly impact DMF's reactivity and biological activity. [] For instance, fumaric acid itself exhibits weaker inducing effects on detoxifying enzymes compared to DMF. []

Q11: What strategies have been explored to improve the stability and bioavailability of this compound?

A11: Research suggests that encapsulating DMF in nanocarriers like transethosomes can enhance its stability, control its release, and potentially improve its bioavailability for cutaneous applications. []

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: DMF is rapidly absorbed after oral administration and extensively metabolized, primarily by esterases, to its active metabolite, monomethyl fumarate. [] The exact mechanisms and pathways involved in its distribution and excretion require further investigation.

Q13: What preclinical models have been used to study the effects of this compound?

A13: DMF's therapeutic potential has been investigated in various preclinical models, including:

- Experimental autoimmune encephalomyelitis (EAE): This model mimics key aspects of multiple sclerosis (MS) and has been used to demonstrate DMF's ability to reduce disease severity and modulate immune responses. [, , ]

- Rodent models of osteoarthritis: These models helped uncover DMF's analgesic properties, potentially mediated through Nrf2 activation and mitochondrial biogenesis in chondrocytes. []

- Cellular models of oxidative stress: Studies using neural stem/progenitor cells (NPCs) and neurons have shown that DMF can protect these cells from oxidative damage induced by hydrogen peroxide. []

Q14: What clinical trials have been conducted with this compound?

A14: Numerous clinical trials, including Phase 3 trials DEFINE and CONFIRM, have demonstrated the efficacy and safety of DMF (marketed as Tecfidera) in treating relapsing forms of multiple sclerosis. [, , , ] These trials showed that DMF significantly reduced relapse rates and slowed disability progression compared to placebo.

Q15: What are the known adverse effects associated with this compound treatment?

A15: While generally well-tolerated, DMF can cause side effects such as flushing, gastrointestinal discomfort, and lymphopenia. [, , ] Severe prolonged lymphopenia is rare but requires careful monitoring. []

Q16: Have there been efforts to develop targeted drug delivery systems for this compound?

A16: Research exploring DMF-loaded transethosomes for cutaneous delivery represents a step towards targeted therapy. [] This approach could potentially enhance drug concentration at the site of action while minimizing systemic exposure and side effects.

Q17: What analytical techniques are commonly used to quantify this compound?

A17: Gas chromatography (GC) coupled with various detectors, particularly flame ionization detection (FID) and mass spectrometry (MS), are widely employed for quantifying DMF in different matrices. [, , , ] High-performance liquid chromatography (HPLC) coupled with UV detection is another viable option for analyzing DMF in textiles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.